molecular formula C22H17ClN2O3S B1442122 1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide CAS No. 1001915-86-1

1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide

Cat. No.: B1442122
CAS No.: 1001915-86-1
M. Wt: 424.9 g/mol
InChI Key: RQULMJCVRLYNEB-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C22H17ClN2O3S and its molecular weight is 424.9 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(5-chloro-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl)-N-methyl-N-phenylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3S/c1-25(18-5-3-2-4-6-18)29(27,28)14-15-7-8-16-9-10-21-20(12-17(23)13-24-21)22(26)19(16)11-15/h2-13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQULMJCVRLYNEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)CC2=CC3=C(C=C2)C=CC4=C(C3=O)C=C(C=N4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium tert-butoxide (47.4 g, 493 mmol) was added in one portion to a 1 L flask containing methyl {[methyl(phenyl)amino]sulfonyl}acetate (40.0 g, 164 mmol) and dissolved in dioxane (658 ml) at 0° C. After 15 min., 7-bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one (52.7 g, 164 mmol) was added followed by palladium(II) acetate (1.846 g, 8.22 mmol) and tri-t-butylphosphonium tetrafluoroborate (7.16 g, 24.66 mmol). The resulting suspension was degassed by sparging with nitrogen for 30 min. Then, the mixture was heated to 90° C. in a pre-warmed bath and left to stir for 1 h. Then, the reaction flask was cooled to 50° C., 1M NaOH (500 mL) was added and the solution was stirred for 1 h. Then, the solution was diluted with saturated aqueous sodium hydrogen carbonate (800 mL) and extracted with dichloromethane (3×500 mL). The combined organics were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by column chromatography (EtOAc/Hexanes gradient) to afford the title compound as a pale yellow solid. 1H NMR (600 MHz, DMSO-D6) δ 8.99 (d, 1H); 8.47 (m, 1H); 8.17 (s, 1H); 7.81 (s, 2H); 7.47 (d, 1H); 7.32 (m, 5H); 7.21 (m, 1H); 4.75 (s, 2H); 3.24 (s, 3H). LRMS (APCI) calculated for C22H18ClN2O3S [M+H]+, 425.1; found 425.0.
Quantity
47.4 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
52.7 g
Type
reactant
Reaction Step Three
Quantity
7.16 g
Type
reactant
Reaction Step Four
Quantity
658 mL
Type
solvent
Reaction Step Five
Quantity
1.846 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide
Reactant of Route 2
Reactant of Route 2
1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide
Reactant of Route 3
Reactant of Route 3
1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide
Reactant of Route 4
Reactant of Route 4
1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide
Reactant of Route 5
1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide
Reactant of Route 6
1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide

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